![molecular formula C8H6BrN3O3 B1386593 (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1086376-77-3](/img/structure/B1386593.png)
(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol
Overview
Description
“(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H6BrN3O3 . It belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through various methods, including metal-free direct synthesis . These methods have been developed over the past decade and are crucial for producing target products and key intermediates . The synthesis of imidazo[1,2-a]pyridines has been well studied due to its importance as a bioactive scaffold .
Molecular Structure Analysis
The molecular structure of “(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol” consists of a bromine atom, a nitro group, and a methanol group attached to an imidazo[1,2-a]pyridine core .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines often involve catalysts, condensation, cyclization, and other reaction products . The specific reactions for “(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol” are not detailed in the search results.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .
Mode of Action
It’s likely that the compound interacts with its targets, possibly egfr and her2, to exert its effects .
Biochemical Pathways
Given its potential interaction with egfr and her2, it may influence pathways related to cell growth and proliferation .
Pharmacokinetics
It’s slightly soluble in water , which may impact its bioavailability.
Result of Action
Similar compounds have shown inhibitory activity against egfr and her2, suggesting potential anti-cancer effects .
Action Environment
It’s worth noting that the compound is incompatible with oxidizing agents and bases .
properties
IUPAC Name |
(6-bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O3/c9-5-1-2-7-10-6(4-13)8(12(14)15)11(7)3-5/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCDHVDQDPRMJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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